5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a useful research compound. Its molecular formula is C27H19N3O2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.147726857 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Structural Insights
Synthesis of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones : A study detailed the reaction of chloral with substituted anilines, leading to the formation of various intermediates and final products, providing insights into the synthesis and structural properties of novel substituted 1,3-thiazolidin-4-ones. This research highlights the versatile reactivity of chloral with amines, offering pathways for synthesizing compounds with potentially related structures to 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one (Issac & Tierney, 1996).
Anthraquinones and Derivatives from Marine-Derived Fungi : Anthraquinones and their derivatives, including structures similar to this compound, are highlighted for their diversity and biological activities. This review underlines the importance of marine microorganisms as sources of structurally unique secondary metabolites with potential therapeutic applications (Fouillaud et al., 2016).
Isoxazoline Containing Natural Products as Anticancer Agents : Isoxazoline derivatives, including the structural motif present in the compound of interest, are discussed for their medicinal chemistry significance, particularly as anticancer agents. The review encompasses natural sources, isolation, synthetic pathways, and the anticancer activity of isoxazoline derivatives (Kaur et al., 2014).
Chemical Fixation of CO2 with Aniline Derivatives
- Synthesis of Functionalized Azole Compounds : An interesting application involves the use of carbon dioxide (CO2) as a feedstock in organic synthesis, particularly in cyclizing aniline derivatives to functionalized azoles. This methodology, potentially applicable to compounds like this compound, provides a novel route to synthesize valuable chemicals from an abundant, renewable resource (Vessally et al., 2017).
Properties
IUPAC Name |
10-anilino-12-(benzylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-26-19-13-7-8-14-20(19)27-24-23(26)21(29-18-11-5-2-6-12-18)15-22(25(24)30-32-27)28-16-17-9-3-1-4-10-17/h1-15,28-29H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISXMDMHVOVZNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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